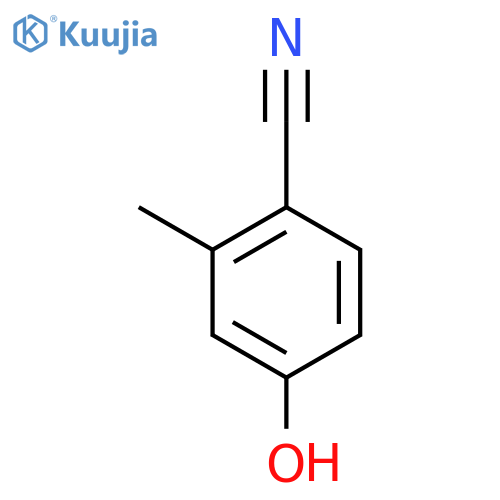Cas no 14143-26-1 (4-Hydroxy-2-methylbenzonitrile)

14143-26-1 structure
商品名:4-Hydroxy-2-methylbenzonitrile
4-Hydroxy-2-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-methylbenzonitrile
- Benzonitrile,4-hydroxy-2-methyl-
- 2-CYANO-5-HYDROXYTOLUENE
- 3-methyl-4-cyanophenol
- 4-CYANO-3-METHYLPHENOL
- 4-Hydroxy-2-methyl-benzoesaeure-nitril
- 4-Hydroxy-2-methyl-benzonitril
- NSC 210797
- BENZONITRILE, 4-HYDROXY-2-METHYL-
- NSC210797
- 4-hydroxy-2-methylbenzo nitrile
- 4-Hydroxy-2-methyl benzonitrile
- 4-Hydroxy-2-methyl-benzonitrile
- PNQUZYVEQUGPPO-UHFFFAOYSA-N
- MB23389
- NE19261
- CM10086
- AS06275
- AK136307
- ST24043778
- Z1869802544
- 14143-26-1
- EN300-181701
- SCHEMBL718880
- DS-5374
- Z1255452759
- DTXSID30309018
- A885678
- NSC-210797
- AKOS017514885
- MFCD16997502
- CS-W022191
- CL9488
- DB-332317
- DTXCID20260144
-
- MDL: MFCD16997502
- インチ: 1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3
- InChIKey: PNQUZYVEQUGPPO-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C(C#N)=C(C([H])([H])[H])C=1[H]
計算された属性
- せいみつぶんしりょう: 133.05300
- どういたいしつりょう: 133.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 44
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 297.4°Cat760mmHg
- フラッシュポイント: 133.7°C
- 屈折率: 1.575
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 44.02000
- LogP: 1.57228
- じょうきあつ: No data available
4-Hydroxy-2-methylbenzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
4-Hydroxy-2-methylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Hydroxy-2-methylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-181701-0.25g |
4-hydroxy-2-methylbenzonitrile |
14143-26-1 | 95% | 0.25g |
$57.0 | 2023-09-19 | |
| eNovation Chemicals LLC | D745907-10g |
Benzonitrile, 4-hydroxy-2-methyl- |
14143-26-1 | 97% | 10g |
$345 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190857-5g |
4-Hydroxy-2-methylbenzonitrile |
14143-26-1 | 98% | 5g |
¥1988.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT948-200mg |
4-Hydroxy-2-methylbenzonitrile |
14143-26-1 | 98% | 200mg |
190.0CNY | 2021-07-13 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190857-25g |
4-Hydroxy-2-methylbenzonitrile |
14143-26-1 | 98% | 25g |
¥6360.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H99350-250mg |
4-Hydroxy-2-methylbenzonitrile |
14143-26-1 | 98% | 250mg |
¥102.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H99350-1g |
4-Hydroxy-2-methylbenzonitrile |
14143-26-1 | 98% | 1g |
¥301.0 | 2023-09-07 | |
| Enamine | EN300-181701-0.5g |
4-hydroxy-2-methylbenzonitrile |
14143-26-1 | 95% | 0.5g |
$89.0 | 2023-09-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0172-1G |
4-hydroxy-2-methylbenzonitrile |
14143-26-1 | 95% | 1g |
¥ 1,174.00 | 2023-03-30 | |
| Ambeed | A130509-250mg |
4-Hydroxy-2-methylbenzonitrile |
14143-26-1 | 98% | 250mg |
$28.0 | 2025-02-25 |
4-Hydroxy-2-methylbenzonitrile 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
14143-26-1 (4-Hydroxy-2-methylbenzonitrile) 関連製品
- 300853-66-1(4,5-Dihydroxyphthalonitrile)
- 58537-99-8(4-Hydroxy-2,6-dimethylbenzonitrile)
- 30757-50-7(4-Hydroxyphthalonitrile)
- 55289-04-8(3-Hydroxy-2-methylbenzonitrile)
- 85223-94-5(4-Hydroxy-2,5-dimethylbenzonitrile)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14143-26-1)4-Hydroxy-2-methylbenzonitrile

清らかである:99%
はかる:25g
価格 ($):517.0